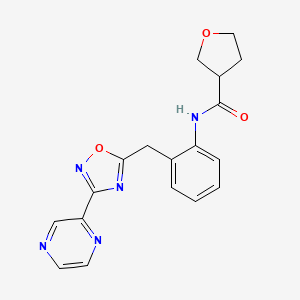
Scandium(III) acetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Sc·xH₂O. It is a colorless, water-soluble solid that exists in both anhydrous and hydrated forms. This compound is commonly used in various scientific research applications due to its unique properties and reactivity .
Mechanism of Action
Target of Action
Acetic acid, one of the components of the compound, is known to act as an antimicrobial agent and is used to treat susceptible infections . Scandium(III) acetate, another component, is a water-soluble crystal that decomposes into scandium oxide at high temperature .
Mode of Action
Acetic acid is known to act as a counterirritant and also as a reagent . It is a product of the oxidation of ethanol and of the destructive distillation of wood . Scandium(III) acetate can be obtained by reacting scandium hydroxide with aqueous acetic acid .
Biochemical Pathways
Acetic acid bacteria are known to partially oxidize a variety of carbohydrates and release the corresponding metabolites into the media .
Pharmacokinetics
Acetic acid is known to be used locally, occasionally internally . Scandium(III) acetate is a water-soluble crystal , suggesting it could be absorbed and distributed in the body.
Result of Action
Acetic acid is known to treat infections caused by bacteria or fungus . Scandium(III) acetate decomposes into scandium oxide at high temperature .
Action Environment
Scandium(iii) acetate is known to decompose into scandium oxide at high temperature , suggesting that temperature could be a significant environmental factor influencing its stability.
Preparation Methods
Scandium(III) acetate hydrate can be synthesized by reacting scandium hydroxide or scandium oxide with acetic acid. The reaction typically involves dissolving scandium hydroxide or scandium oxide in acetic acid, followed by evaporation of the solvent to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Scandium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Substitution Reactions: The acetate ligands can be substituted by other ligands, such as chloride or nitrate, under appropriate conditions.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form scandium hydroxide and acetic acid.
Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scandium(III) acetate hydrate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: It is used in studies involving metal ion interactions with biological molecules.
Medicine: Research on its potential therapeutic applications is ongoing.
Comparison with Similar Compounds
Scandium(III) acetate hydrate can be compared with other similar compounds, such as:
Scandium(III) chloride: Another scandium compound with different reactivity and applications.
Yttrium(III) acetate hydrate: Similar in structure but with yttrium instead of scandium, leading to different properties and uses.
Scandium(III) nitrate hydrate: Another scandium compound with nitrate ligands, used in different contexts.
This compound is unique due to its specific coordination chemistry and solubility properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
acetic acid;scandium(3+);hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.H2O.Sc/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUFOVXMMKWBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Sc+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O7Sc+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
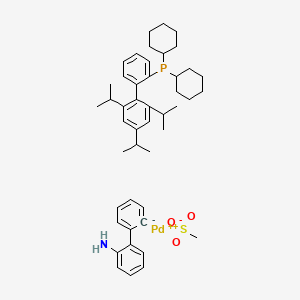
![Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B2432217.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2432218.png)
![3-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}butan-1-one](/img/structure/B2432219.png)
![4-{[(4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2432221.png)
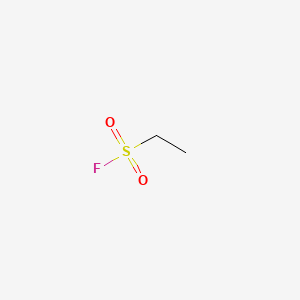
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2432223.png)
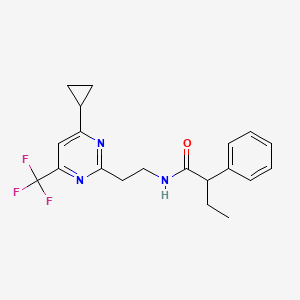
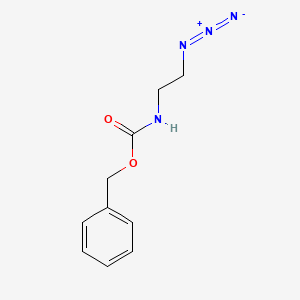
![3-bromo-N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2432228.png)


